3-Oxo-3-quinolin-3-ylpropanenitrile
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Overview
Description
3-Oxo-3-quinolin-3-ylpropanenitrile is a heterocyclic organic compound featuring a quinoline ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-quinolin-3-ylpropanenitrile typically involves the condensation of quinoline derivatives with appropriate nitrile precursors. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-quinolin-3-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions on the quinoline ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-ylpropanamines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-Oxo-3-quinolin-3-ylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-quinolin-3-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
- 3-Oxo-3-phenylpropanenitrile
- 3-Oxo-3-(4-methoxyphenyl)propanenitrile
- 3-Oxo-3-(4-bromophenyl)propanenitrile
Comparison: Compared to its analogs, 3-Oxo-3-quinolin-3-ylpropanenitrile exhibits unique properties due to the presence of the quinoline ring. This structural feature enhances its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-oxo-3-quinolin-3-ylpropanenitrile |
InChI |
InChI=1S/C12H8N2O/c13-6-5-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5H2 |
InChI Key |
KPOPSAPQUPVPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CC#N |
Origin of Product |
United States |
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